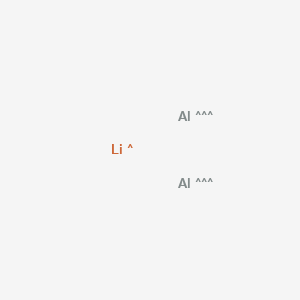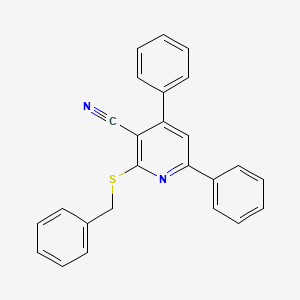![molecular formula C14H24S B14255215 3-[(3S)-3,7-dimethyloctyl]thiophene CAS No. 176261-80-6](/img/structure/B14255215.png)
3-[(3S)-3,7-dimethyloctyl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3S)-3,7-dimethyloctyl]thiophene is a thiophene derivative with a unique structure that includes a chiral side chain. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics . The compound’s structure allows it to exhibit interesting properties, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of a Grignard reaction, where the chiral side chain is introduced via a Grignard reagent . Another method involves the use of a Suzuki coupling reaction, which allows for the formation of the carbon-sulfur bond under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
化学反応の分析
Types of Reactions
3-[(3S)-3,7-dimethyloctyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogens or alkyl groups onto the thiophene ring .
科学的研究の応用
3-[(3S)-3,7-dimethyloctyl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]thiophene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chiral side chain can influence its binding affinity and selectivity . In material science, its electronic properties are crucial for its function in devices like OFETs and OLEDs .
類似化合物との比較
Similar Compounds
- 3-[(3S)-3,7-dimethyloctyl]thiophene
- Poly[3-((3S)-3,7-dimethyloctyl)thiophene]
- 2,5-dimethylthiophene
- 3-methylthiophene
Uniqueness
This compound is unique due to its chiral side chain, which imparts specific properties that are not present in other thiophene derivatives. This chiral side chain can influence its reactivity, binding affinity, and electronic properties, making it a valuable compound for various applications .
特性
CAS番号 |
176261-80-6 |
|---|---|
分子式 |
C14H24S |
分子量 |
224.41 g/mol |
IUPAC名 |
3-[(3S)-3,7-dimethyloctyl]thiophene |
InChI |
InChI=1S/C14H24S/c1-12(2)5-4-6-13(3)7-8-14-9-10-15-11-14/h9-13H,4-8H2,1-3H3/t13-/m0/s1 |
InChIキー |
SGGXTPPPHQOOFO-ZDUSSCGKSA-N |
異性体SMILES |
C[C@@H](CCCC(C)C)CCC1=CSC=C1 |
正規SMILES |
CC(C)CCCC(C)CCC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


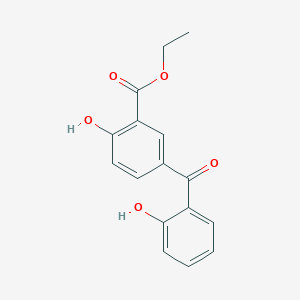

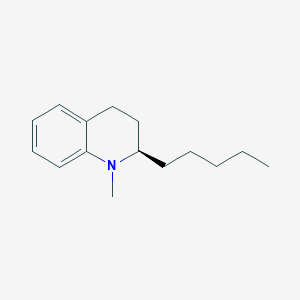
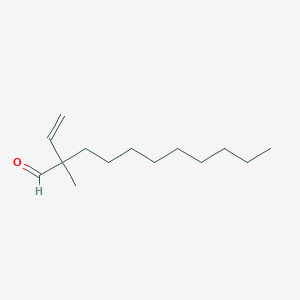
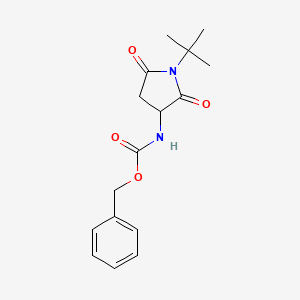
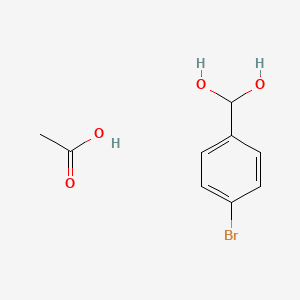
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
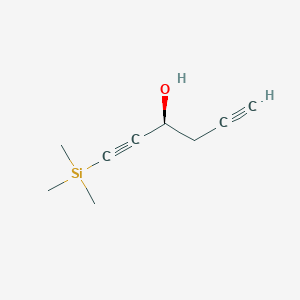
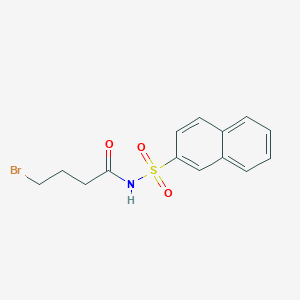
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)

